molecular formula C17H21N3O5 B8302166 tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate

tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No. B8302166
M. Wt: 347.4 g/mol
InChI Key: QETLZOAYIZQALR-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxy-3-nitrophenyl)-5-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-10(2)12-9-14(16(22)25-17(3,4)5)19(18-12)11-6-7-15(21)13(8-11)20(23)24/h6-10,21H,1-5H3

InChI Key

QETLZOAYIZQALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-(4-fluoro-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate (0.74 g, 2.1 mmol) in THF/water (12 mL) was added LiOH (300 mg, 13 mmol) and H2O2 (30% wt, 0.96 mL). The reaction mixture was heated overnight at 60° C. Na2S2O3 solution was added until the peroxide test (starch-iodide paper) was negative. Acetic acid was added until the pH was 4-5. The solution was extracted with EtOAc and the organic layer was washed with brine, dried (MgSO4), concentrated in vacuo and purified by silica gel column chromatography (EtOAc/hexanes) to obtain tert-butyl 1-(4-hydroxy-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate (0.27 g, 37% yield). MS (ESI) m/z: 348.3 (M+H+).
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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12 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

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